molecular formula C17H19N3O2 B11565867 2-amino-7,7-dimethyl-4-(1-methylpyrrol-2-yl)-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile CAS No. 296797-08-5

2-amino-7,7-dimethyl-4-(1-methylpyrrol-2-yl)-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile

Cat. No.: B11565867
CAS No.: 296797-08-5
M. Wt: 297.35 g/mol
InChI Key: SKQGDIRHJLTTRC-UHFFFAOYSA-N
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Description

This chromene derivative belongs to the 4H-pyran family, characterized by a fused bicyclic structure with a cyano group at position 3, an amino group at position 2, and a 1-methylpyrrol-2-yl substituent at position 2. Such compounds are synthesized via multicomponent reactions, often involving β-naphthol or substituted cinnamons .

Properties

CAS No.

296797-08-5

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

2-amino-7,7-dimethyl-4-(1-methylpyrrol-2-yl)-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile

InChI

InChI=1S/C17H19N3O2/c1-17(2)7-12(21)15-13(8-17)22-16(19)10(9-18)14(15)11-5-4-6-20(11)3/h4-6,14H,7-8,19H2,1-3H3

InChI Key

SKQGDIRHJLTTRC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC=CN3C)C(=O)C1)C

solubility

43.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Biological Activity

The compound 2-amino-7,7-dimethyl-4-(1-methylpyrrol-2-yl)-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile is a derivative of the 4H-chromene class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H18N2O2C_{18}H_{18}N_2O_2 with a molecular weight of approximately 294.3 g/mol. The compound features a chromene scaffold that is known for its biological versatility.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the chromene core and subsequent modifications to introduce functional groups such as amino and carbonitrile moieties. Recent studies have detailed methods for synthesizing various 4H-chromene derivatives, emphasizing the importance of structural modifications for enhancing biological activity .

Tyrosinase Inhibition

One of the primary biological activities investigated for this compound is its inhibitory effect on tyrosinase, an enzyme crucial in melanin biosynthesis. In vitro studies have shown that certain derivatives of 4H-chromene exhibit significant tyrosinase inhibition, with IC50 values indicating potency comparable to established inhibitors like kojic acid. For instance, derivatives synthesized in recent research demonstrated IC50 values ranging from approximately 35 µM to 39 µM .

CompoundIC50 (µM)Reference
6e39.09 ± 0.34
6f35.38 ± 2.12

Anticancer Activity

The chromene derivatives have also been studied for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through mechanisms involving caspase activation and disruption of tubulin polymerization, leading to cell cycle arrest .

Case Study:
A study involving a specific derivative showed it could significantly reduce cell viability in various cancer cell lines while triggering apoptotic pathways. The mechanism was linked to the compound's ability to interfere with microtubule dynamics, which is critical for cell division.

Other Biological Activities

In addition to tyrosinase inhibition and anticancer effects, compounds within this class have demonstrated a range of other biological activities:

  • Antimicrobial : Exhibiting activity against various bacterial strains.
  • Antidiabetic : Some derivatives have shown potential in managing blood glucose levels.
  • Anticholinesterase : Implicating potential use in treating neurodegenerative diseases by inhibiting acetylcholinesterase .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : Compounds inhibit key enzymes such as tyrosinase and acetylcholinesterase.
  • Disruption of Microtubules : By binding to tubulin, they prevent normal microtubule assembly.
  • Induction of Apoptosis : Through caspase activation pathways leading to programmed cell death.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Compounds similar to 2-amino-7,7-dimethyl-4-(1-methylpyrrol-2-yl)-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile have demonstrated anticancer properties. Research indicates that chromene derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, studies have shown that related compounds exhibit activity against breast and colon cancer cell lines .
  • Antimicrobial Properties :
    • The compound has been evaluated for its antimicrobial efficacy. Similar chromene derivatives have shown promising results against both bacterial and fungal strains. The mechanism often involves interference with microbial cell wall synthesis or disruption of metabolic pathways .
  • Anti-inflammatory Effects :
    • There are indications that chromene derivatives can modulate inflammatory responses, making them potential candidates for treating conditions like rheumatoid arthritis and psoriatic arthritis .

Synthetic Methodologies

The synthesis of this compound can be achieved through various organic transformations. Notable methods include:

  • Condensation Reactions :
    • The compound can be synthesized through condensation reactions involving appropriate aldehydes and malononitrile derivatives under acidic or basic conditions. This method allows for the introduction of various substituents on the chromene ring, tailoring the compound's properties for specific applications .
  • Microwave-Assisted Synthesis :
    • Recent advancements have introduced microwave-assisted synthesis techniques that enhance reaction rates and yields while minimizing by-products . This method has been particularly effective in synthesizing complex chromene derivatives efficiently.

Case Studies and Research Findings

StudyFindings
Gao et al. (2001)Demonstrated the anticancer activity of related chromene compounds against various cancer cell lines.
Xu et al. (2011)Highlighted the potential of these compounds in treating inflammatory diseases such as rheumatoid arthritis.
Luan et al. (2011)Discussed synthetic pathways for amino-substituted chromenes and their biological implications.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The 1-methylpyrrol-2-yl group distinguishes this compound from analogs with other aryl/heteroaryl substituents. Key comparisons include:

Table 1: Substituent-Based Comparisons
Compound Name / ID Substituent at Position 4 Melting Point (°C) Yield (%) Molecular Formula Key Features References
Target Compound 1-Methylpyrrol-2-yl Not reported Not reported C₁₈H₂₀N₄O₂ Methylated pyrrole enhances lipophilicity -
4am () Biphenyl-chromene hybrid >300 96 C₃₀H₂₆N₄O₄ High thermal stability
2-Amino-7,7-dimethyl-4-phenyl analog () Phenyl Not reported Not reported C₁₉H₁₈N₂O₂ Aromatic π-π interactions possible
3j () 1-Methyl-5-phenyl-1H-pyrrol-2-yl 228–230 87 C₂₅H₂₀N₄ Extended conjugation with phenyl
5-oxo-2-pyrrolyl-4-thienyl analog () Thienyl + pyrrole Not reported Not reported C₁₈H₁₄N₂O₂S Sulfur atom enhances electronic diversity
Compound 1E () 4-Methylphenyl 223–227 Not reported C₁₇H₁₄N₂O₂ Hydroxy group at position 5
Key Observations:
  • Thermal Stability : The biphenyl hybrid (4am) exhibits exceptional thermal stability (mp >300°C), likely due to extended conjugation and rigid packing .
  • Electronic Effects : Thienyl () and pyridinyl () substituents introduce heteroatoms, altering electronic properties and hydrogen-bonding capacity compared to purely aromatic substituents like phenyl .

Crystallographic and Structural Insights

  • Crystal Packing : The phenyl-substituted analog () and biphenyl hybrids () likely exhibit dense π-π stacking, whereas the target compound’s methylpyrrole may introduce torsional strain, affecting crystal symmetry .
  • Hydrogen Bonding: The amino and carbonyl groups in all analogs facilitate intermolecular hydrogen bonds, stabilizing the crystal lattice. For example, Acta Crystallographica reports N–H···O and C–H···N interactions in phenyl-substituted chromenes .

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